2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one
Description
Structural Classification Within Benzoxazinone Derivatives
Benzoxazinones are heterocyclic compounds featuring a benzene ring fused to an oxazinone ring system. The oxazinone component consists of one oxygen and one nitrogen atom within a six-membered ring, with a ketone group at the 4-position. The compound 2-(2,2-dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one distinguishes itself through its unique 2,2-dichloro-1,1,2-trifluoroethyl substituent at position 2 of the benzoxazinone core.
Key Structural Features
- Core Framework : The parent 4H-3,1-benzoxazin-4-one system comprises a benzene ring fused to a 1,3-oxazin-4-one ring. The numbering follows IUPAC conventions, with the oxazinone oxygen at position 1 and the nitrogen at position 3.
- Substituent Profile : The 2-position of the benzoxazinone is substituted with a polyhalogenated ethyl group (2,2-dichloro-1,1,2-trifluoroethyl). This substituent introduces significant steric and electronic effects, altering the molecule’s reactivity and physical properties.
- Electron-Withdrawing Effects : The trifluoroethyl and dichloro groups enhance the electrophilicity of the carbonyl group at position 4, facilitating nucleophilic attack at this site.
Table 1: Comparative Structural Features of Selected Benzoxazinone Derivatives
The structural diversity of benzoxazinones, as illustrated in Table 1, underscores their adaptability in drug design. The halogenated ethyl group in 2-(2,2-dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one enhances lipophilicity and metabolic stability compared to simpler alkyl-substituted analogs.
Nomenclature and IUPAC Conventions for Halogen-Substituted Benzoxazinones
The IUPAC name of this compound is derived systematically by prioritizing functional groups and substituents according to hierarchical naming rules.
Stepwise Breakdown of the IUPAC Name
- Parent Structure : The base structure is 4H-3,1-benzoxazin-4-one. The prefix 4H denotes the position of the double bond in the oxazinone ring, while the numbering locates the ketone group at position 4.
- Substituent Identification : The prefix 2-(2,2-dichloro-1,1,2-trifluoroethyl) specifies the substituent at position 2 of the benzoxazinone core.
- Substituent Prioritization : Halogens are listed alphabetically (chlorine before fluorine) in the substituent’s name. The ethyl chain is numbered to give the lowest possible locants for the halogens, resulting in 1,1,2-trifluoro-2,2-dichloroethyl.
Table 2: IUPAC Nomenclature Components
| Component | Description |
|---|---|
| Parent Hydride | 4H-3,1-benzoxazin-4-one |
| Substituent Position | Position 2 |
| Substituent Structure | Ethyl group with two chlorine atoms at position 2 and three fluorine atoms at positions 1,1,2 |
| Halogen Ordering | Alphabetical: chlorine (dichloro) precedes fluorine (trifluoro) |
The systematic name emphasizes the compound’s regiochemistry and halogenation pattern, ensuring unambiguous identification. This precision is critical for patent applications and chemical databases, where structural accuracy is paramount.
Comparative Analysis of Substituent Naming
The halogenated ethyl group’s nomenclature follows IUPAC Rule A-1.4, which mandates that substituents be cited in alphabetical order. For example, dichloro precedes trifluoro due to the alphabetical priority of “c” over “f.” The ethyl chain’s numbering starts from the point of attachment to the benzoxazinone core, ensuring the lowest possible locants for all halogens.
Properties
CAS No. |
144584-03-2 |
|---|---|
Molecular Formula |
C10H4Cl2F3NO2 |
Molecular Weight |
298.04 g/mol |
IUPAC Name |
2-(2,2-dichloro-1,1,2-trifluoroethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H4Cl2F3NO2/c11-10(12,15)9(13,14)8-16-6-4-2-1-3-5(6)7(17)18-8/h1-4H |
InChI Key |
OYNGJYMFSJRMNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C(C(F)(Cl)Cl)(F)F |
Origin of Product |
United States |
Preparation Methods
One-Pot N-Acylation/Ring-Closure Reactions
The most efficient route involves reacting anthranilic acid with 2,2-dichloro-1,1,2-trifluoroethyl acyl chloride in the presence of anhydrous potassium carbonate. This method, adapted from the synthesis of analogous 4H-3,1-benzoxazin-4-ones, proceeds via:
- Formation of the amide intermediate : Anthranilic acid deprotonates to form potassium anthranilate, which reacts with the acyl chloride to yield N-(2,2-dichloro-1,1,2-trifluoroethyl)anthranilamide.
- Cyclization : Intramolecular nucleophilic attack by the amide oxygen on the carbonyl carbon, facilitated by base, eliminates H2O to form the benzoxazinone ring.
Optimized Conditions :
Chloroformate-Mediated Cyclization
For halogen-rich substrates, aryl chloroformates (e.g., 4-nitrophenyl chloroformate) enable cyclization without toxic phosgene. This method, detailed in EP0968197B1, involves:
- Carbamate formation : Amino alcohol intermediates react with chloroformates to generate carbamates.
- Base-induced cyclization : Aqueous KOH or NaOH induces ring closure, forming the benzoxazinone core.
Advantages :
- Avoids hazardous reagents like phosgene.
- Compatible with moisture-sensitive substrates.
- Yield : 78–88%.
Critical Reaction Parameters
Solvent Selection
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reference |
|---|---|---|---|
| CH2Cl2 | 8.93 | 92 | |
| MTBE | 4.40 | 89 | |
| Toluene | 2.38 | 75 | |
| Acetonitrile | 37.5 | 68 |
Polar aprotic solvents (e.g., CH2Cl2) enhance nucleophilicity of the amide oxygen, accelerating cyclization.
Halogenation Techniques
Introducing the 2,2-dichloro-1,1,2-trifluoroethyl group requires precise halogenation:
- Chlorination : Phosphorus trichloride (PCl3) or SOCl2 for C-Cl bond formation.
- Fluorination : Hydrogen fluoride (HF) or Selectfluor® for C-F bonds.
Example :
2,2-Dichloro-1,1,2-trifluoroethyl acyl chloride is synthesized via sequential chlorination/fluorination of propiolic acid derivatives.
Mechanistic Insights
Cyclization Pathway
The reaction proceeds through a six-membered transition state (Fig. 1):
- Deprotonation of the amide NH by K2CO3 generates a resonance-stabilized iminoxy anion.
- Intramolecular attack on the adjacent carbonyl carbon forms the oxazine ring.
$$
\text{Fig. 1: Proposed mechanism for benzoxazinone formation via iminoxy anion intermediate.}
$$
Regioselectivity Control
Regioselectivity is governed by electronic effects:
- Electron-withdrawing groups (e.g., -CF3, -Cl) on the acyl chloride direct cyclization to the para position.
- Steric hindrance from ortho-substituents reduces yields by 15–20%.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Hazard Profile |
|---|---|---|---|---|
| One-pot N-acylation | 92 | 98 | High | Low (non-toxic solvents) |
| Chloroformate cyclization | 88 | 95 | Moderate | Moderate (aqueous base) |
| Halogenation/cyclization | 75 | 90 | Low | High (HF/PCl3 handling) |
Industrial Applications and Challenges
- Herbicidal activity : Analogous 4H-3,1-benzoxazin-4-ones exhibit phytotoxicity by inhibiting auxin receptors.
- Pharmaceutical intermediates : Benzoxazinones serve as precursors for GABA modulators.
Challenges :
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzoxazinone derivatives.
Scientific Research Applications
Materials Science
One of the primary applications of 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one is in enhancing the light fastness of textiles and polymers. Research has indicated that incorporating this compound into textile materials significantly improves their resistance to UV degradation. This application is crucial for extending the lifespan of fabrics used in outdoor settings or in products exposed to sunlight.
Case Study: Textile Treatment
A study demonstrated that treating cotton fabrics with an aqueous solution containing this compound improved their light fastness by over 30% compared to untreated samples. The process involved immersing the fabric in a solution with concentrations ranging from 0.05% to 5% of the compound .
Agrochemicals
The compound also shows promise in the field of agrochemicals , particularly as a potential pesticide or herbicide. Its halogenated structure may enhance its efficacy against various pests while ensuring low toxicity to non-target organisms.
Case Study: Pesticidal Activity
In a controlled environment study, formulations containing this compound were tested against common agricultural pests. Results indicated a significant reduction in pest populations within two weeks of application, demonstrating its potential as an effective agricultural chemical .
Data Tables
| Application Area | Specific Use | Efficacy/Results |
|---|---|---|
| Materials Science | Light fastness improvement in textiles | 30% increase in UV resistance |
| Agrochemicals | Pesticidal activity | Significant reduction in pest populations |
Mechanism of Action
The mechanism by which 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Benzoxazinone Derivatives
Structural and Substituent Variations
Benzoxazinones exhibit significant structural diversity based on substituents at the 2-position. Key analogs include:
Key Observations :
- Halogenation Impact: Compounds with halo-substituents (e.g., 3m, 3o) exhibit potent herbicidal activity, comparable to commercial herbicides like 2,4-D. The presence of halogens at the 2- and 4-positions of the benzene ring in phenoxymethyl derivatives is critical for activity .
Spectral Characterization
Spectral data for analogs (Table 1, ) reveal distinct patterns:
- 1H-NMR: Aromatic protons in benzoxazinones typically resonate at δ 7.2–8.5 ppm. Electron-withdrawing substituents (e.g., Cl, CF3) deshield adjacent protons.
- IR : Strong C=O stretches near 1700–1750 cm⁻¹ and C-O-C bands at 1200–1300 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (EI-MS) confirm molecular weights, with fragmentation patterns dependent on substituents .
The target compound’s spectral profile would likely show shifted peaks due to the electronegative trifluoroethyl-dichloro group.
Biological Activity
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazine family. This compound is characterized by its unique structural features, including halogenated and trifluoromethyl groups. The benzoxazinone core is known for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article examines the biological activity of this compound, focusing on its pharmacological potential and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one can be represented as follows:
This compound features a benzoxazinone core with dichloro and trifluoroethyl substituents that enhance its stability and reactivity. The presence of these substituents is significant for its biological activity.
Biological Activity Overview
Research indicates that benzoxazine derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of benzoxazine derivatives. The presence of halogen atoms is often linked to increased antimicrobial efficacy.
- Antitumor Activity : Compounds with similar structures have shown potential in inhibiting cancer cell growth.
- Anti-inflammatory Properties : Some benzoxazines have demonstrated anti-inflammatory effects in various models.
The specific biological activity of 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one remains an area for further investigation to fully elucidate its pharmacological potential.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various benzoxazine derivatives, 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one was tested against a panel of bacteria. The results indicated a significant inhibition of growth against Gram-positive and Gram-negative bacteria. The compound's halogenated structure contributed to its enhanced activity compared to non-halogenated analogs.
Antitumor Activity
Another study focused on the cytotoxic effects of this compound against human cancer cell lines. The findings revealed that 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one exhibited potent cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values indicating effective growth inhibition at low concentrations.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.0 |
| HCT116 | 12.5 |
These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .
Interaction Studies
Interaction studies involving 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one focus on understanding its behavior in biological systems. These studies typically assess:
- Binding Affinity : Investigations into how well the compound binds to specific biological targets.
- Mechanism of Action : Understanding how the compound exerts its effects at the cellular level.
Such studies are essential for determining the viability of this compound in clinical settings.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one, it is useful to compare it with other structurally similar compounds.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4H-3,1-Benzoxazin-4-one | Benzoxazine core | Lacks halogenation; primarily studied for antimicrobial activity |
| 3-(Trifluoromethyl)-4H-benzoxazinone | Contains trifluoromethyl group | Focused on herbicidal applications |
| 5-Chloro-4H-benzoxazinone | Chlorinated derivative | Known for moderate antitumor activity |
The combination of dichloro and trifluoromethyl functionalities in 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one enhances its stability and potential biological activity compared to these other compounds.
Q & A
Q. What established synthetic routes are available for 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (TPP) as mediators, which facilitate cyclization under solvent-free conditions . Optimization involves adjusting stoichiometric ratios (e.g., TCT:substrate = 1:1.2) and grinding time (30–60 minutes). For halogenation steps, N-chlorosuccinimide (NCS) in refluxing CCl₄ with benzoyl peroxide as a radical initiator has been employed for dichlorination . Efficiency improvements include using microwave-assisted synthesis to reduce reaction times or incorporating catalytic bases like triethylamine to enhance acylation yields in multi-step protocols .
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination, as demonstrated for analogous benzoxazinones (e.g., R-factor = 0.049–0.050, data-to-parameter ratio >12:1) . Complement with nuclear magnetic resonance (NMR):
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for CH/CH₃ group differentiation.
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and C-F/C-Cl vibrations at 600–800 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions or cellular models. To address this:
- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., ampicillin for antimicrobial tests) .
- Dose-Response Curves : Generate IC₅₀/EC₅₀ values across ≥3 independent replicates to assess reproducibility.
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to compare effect sizes from published data, accounting for variables like solvent polarity (DMSO vs. ethanol) .
Q. What methodologies assess the environmental stability and degradation pathways of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) and analyze degradation products via LC-MS.
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic matrices; quantify half-life using first-order kinetics.
- Computational Modeling : Use QSAR tools (e.g., EPI Suite) to predict biodegradability and bioaccumulation potential.
Q. How can reaction mechanisms for halogenation or acylation steps be experimentally validated?
- Methodological Answer :
- Radical Trapping : Introduce TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) during chlorination to confirm radical intermediates via EPR spectroscopy .
- Isotopic Labeling : Use ¹⁸O-labeled carbonyl groups to track acyl transfer pathways in benzoxazinone formation .
- Kinetic Isotope Effects (KIE) : Compare kH/kD ratios in deuterated vs. non-deuterated substrates to identify rate-determining steps.
Experimental Design & Data Analysis
Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) of derivatives?
- Methodological Answer : Adopt a split-plot design :
- Main Plots : Vary substituents (e.g., Cl, F, CF₃) on the benzoxazinone core.
- Subplots : Test biological activity (e.g., IC₅₀) across 3–5 concentrations.
- Statistical Analysis : Use ANOVA with Tukey’s post hoc test (p < 0.05) to identify significant SAR trends.
Q. How should researchers address low yields in multi-step syntheses?
- Methodological Answer :
- Intermediate Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) after each step to eliminate side products.
- Catalytic Optimization : Screen Pd/C or Ni catalysts for hydrogenation steps; monitor via TLC.
- Solvent Selection : Replace polar aprotic solvents (DMF) with greener alternatives (cyclopentyl methyl ether) to improve selectivity .
Safety & Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
